1-Ethoxy-2-(2-iodoethoxy)benzene
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Overview
Description
1-Ethoxy-2-(2-iodoethoxy)benzene is an organic compound with the molecular formula C10H13IO2. It is characterized by the presence of an ethoxy group and an iodoethoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Ethoxy-2-(2-iodoethoxy)benzene typically involves the reaction of 1-ethoxy-2-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the iodoethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-2-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-(2-iodoethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its ability to undergo various chemical modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(2-iodoethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its chemical modifications. The ethoxy and iodoethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Ethoxy-2-(2-iodoethoxy)benzene can be compared with similar compounds such as:
1-Ethoxy-2-(2-chloroethoxy)benzene: Similar structure but with a chloro group instead of an iodo group, leading to different reactivity and applications.
1-Ethoxy-2-(2-bromoethoxy)benzene:
1-Ethoxy-2-(2-fluoroethoxy)benzene: The presence of a fluoro group results in distinct reactivity patterns and applications.
The uniqueness of this compound lies in the presence of the iodo group, which imparts specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-ethoxy-2-(2-iodoethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCVNJEBIWYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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